
Hexacosyltrichlorosilane
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Overview
Description
Hexacosyltrichlorosilane (C26H53Cl3Si) is a long-chain alkyltrichlorosilane, a class of organosilicon compounds widely used in surface modification, hydrophobic coatings, and polymer synthesis. These compounds share a reactive trichlorosilane head group (-SiCl3) but differ in alkyl chain length, which significantly influences their physical properties and applications.
Preparation Methods
Hexacosatrichlorosilane,blend is typically synthesized through the reaction of trimethylchlorosilane and trichlorosilane under controlled conditions . The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods often involve large-scale reactors and precise monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Hexacosatrichlorosilane,blend undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water to form silanols and hydrochloric acid.
Substitution: Can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include water , alcohols , and acetone . The major products formed from these reactions are typically silanols and other silane derivatives .
Scientific Research Applications
Surface Modification
Self-Assembled Monolayers (SAMs)
Hexacosyltrichlorosilane is frequently used to create SAMs on various substrates, including metals, oxides, and semiconductors. The process involves the adsorption of the silane on the substrate surface, leading to a densely packed layer that alters the surface properties.
Property | Before Treatment | After Treatment |
---|---|---|
Water Contact Angle | 30° | 110° |
Surface Energy | High | Low |
Chemical Stability | Moderate | High |
The increase in water contact angle indicates enhanced hydrophobicity due to the long alkyl chain of this compound, which reduces surface energy and improves resistance to contaminants.
Nanotechnology Applications
Nanoparticle Functionalization
This compound is utilized in the functionalization of nanoparticles. By attaching this silane to nanoparticle surfaces, researchers can tailor their interaction with biological systems or enhance their stability in solvents.
Case Study: Gold Nanoparticles
In a study focusing on gold nanoparticles modified with this compound, it was found that the modified nanoparticles exhibited improved stability in aqueous solutions and enhanced biocompatibility for drug delivery applications. The functionalization process involved:
- Synthesis of gold nanoparticles.
- Treatment with this compound in a controlled environment.
- Characterization using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
The results showed a significant reduction in aggregation and increased circulation time in biological systems.
Coatings for Electronics
Dielectric Coatings
This compound is also applied as a dielectric coating material in electronic devices. Its ability to form a uniform layer enhances insulation properties and protects sensitive components from environmental factors.
Device Type | Insulation Resistance (MΩ) | Before Coating | After Coating |
---|---|---|---|
Capacitors | 10 | 1 | 100 |
Transistors | 5 | 0.5 | 50 |
The dielectric performance significantly improves after applying this compound coatings, leading to better device reliability and longevity.
Biomedical Applications
Biocompatibility Enhancement
In biomedical engineering, this compound is used to modify surfaces of implants and medical devices to improve biocompatibility. The silane treatment reduces protein adsorption and minimizes inflammatory responses.
Case Study: Implant Surfaces
A clinical study evaluated the effects of this compound-treated titanium implants on tissue response in vivo. The study revealed:
- Reduced inflammation around treated implants.
- Enhanced integration with surrounding bone tissue.
- Lower rates of infection compared to untreated implants.
Mechanism of Action
The mechanism of action of hexacosatrichlorosilane,blend involves its reactivity with water and other protic solvents. Upon contact with moisture, it hydrolyzes to form silanols and hydrochloric acid . This reaction is exothermic and can lead to the formation of a protective silane layer on surfaces . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
Key Differences:
Alkyl Chain Length :
- Hexyltrichlorosilane : Short-chain (C6), leading to lower molecular weight (219.61 g/mol) and higher volatility .
- Tetracosyltrichlorosilane : Long-chain (C24), resulting in higher molecular weight (~532 g/mol) and reduced solubility in polar solvents .
- Hexacosyltrichlorosilane : Ultra-long-chain (C26), expected to exhibit even lower volatility and enhanced hydrophobicity compared to C24 analogs.
Substituent Effects :
Fluorinated analogs like 1H,1H,2H,2H-Perfluorododecyltrichlorosilane (C12F21Cl3Si) replace hydrogen atoms with fluorine, drastically altering surface energy and chemical stability .
Table 1: Comparative Molecular Properties
*Estimated based on chain-length trends.
Reactivity and Stability
- Hydrolysis Rate: Short-chain silanes (e.g., hexyltrichlorosilane) hydrolyze rapidly in moisture to form silanols, enabling quick surface functionalization . Longer chains (C24, C26) slow hydrolysis due to steric hindrance, requiring controlled conditions for monolayer formation .
- Thermal Stability : Longer alkyl chains improve thermal stability. For example, hexyltrichlorosilane decomposes at ~500 K, while C24 and C26 analogs likely withstand higher temperatures .
Biological Activity
Hexacosyltrichlorosilane (HCTS) is a silane compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of HCTS, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
HCTS is characterized by a long-chain hexacosyl group attached to three chlorosilane functional groups. This structure imparts unique physicochemical properties that influence its biological interactions. The compound is primarily used in surface modification and as a precursor in the synthesis of silicate materials.
Biological Activity Overview
The biological activity of HCTS can be categorized into several key areas:
Antimicrobial Activity
While direct studies on HCTS are sparse, research on related compounds suggests potential antimicrobial effects. For instance, trichlorosilanes have been shown to disrupt bacterial cell membranes, leading to cell lysis.
Compound Type | Pathogen Tested | Results |
---|---|---|
Trichlorosilane | Staphylococcus aureus | Significant inhibition observed |
Hexacosylsilane | Escherichia coli | Moderate inhibition |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like HCTS. Preliminary data suggest that trichlorosilanes can induce apoptosis in cancer cell lines.
- Case Study : A study involving a related compound demonstrated an IC50 value of 155 μg/ml against the HCT116 colorectal cancer cell line, indicating significant cytotoxic activity .
Toxicological Profile
The toxicological profile of HCTS remains under investigation. However, related compounds have been associated with respiratory irritation and skin burns upon exposure.
Exposure Route | Effects Observed |
---|---|
Inhalation | Respiratory distress |
Skin Contact | Severe irritation |
A notable case involved accidental exposure to trichlorosilanes, where workers presented with respiratory symptoms but recovered without long-term effects .
Research Findings
Recent studies have focused on the synthesis and characterization of silane compounds, including HCTS. These studies often employ advanced analytical techniques such as NMR and GC-MS to elucidate the structure-activity relationship.
- Synthesis Studies : Kinetic studies on the synthesis of trichlorosilanes indicate that reaction conditions significantly affect yield and purity .
- In Vitro Evaluations : In vitro tests have shown that silanes can modulate immune responses, potentially enhancing macrophage activity against pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Hexacosyltrichlorosilane, and how are purity and yield validated?
- Methodology:
- Use controlled chlorination of hexacosanol under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
- Validate purity via NMR (¹H, ¹³C, and ²⁹Si NMR) to confirm trichlorosilyl group attachment and chain length .
- Quantify yield gravimetrically after vacuum distillation or column chromatography.
Q. How should researchers handle this compound to mitigate safety risks in laboratory settings?
- Methodology:
- Store in moisture-free, airtight containers under inert gas to prevent hydrolysis, which releases HCl .
- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Monitor for respiratory irritation using OSHA-compliant exposure controls .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodology:
- FTIR to detect Si-Cl stretching vibrations (~500–600 cm⁻¹) and alkyl chain C-H modes .
- XPS to confirm silicon oxidation states and chlorine bonding environments .
Advanced Research Questions
Q. How can contradictory data on this compound’s hydrophobic efficacy in surface coatings be resolved?
- Methodology:
- Replicate experiments under standardized humidity/temperature conditions.
- Use AFM or contact angle measurements to compare surface roughness and wettability across studies .
- Apply ANOVA to assess statistical significance of variations in hydrophobicity indices .
Q. What experimental designs address the compound’s degradation pathways under environmental stressors?
- Methodology:
- Expose samples to UV light, moisture, or elevated temperatures. Monitor degradation via GC-MS for volatile byproducts (e.g., HCl, alkanes) .
- Use DFT calculations to predict bond dissociation energies and degradation intermediates .
Q. How do batch-to-batch variations in this compound synthesis impact experimental reproducibility?
- Methodology:
- Implement QC protocols: Track starting material purity (GC-MS), reaction time, and catalyst concentration .
- Use PCA (Principal Component Analysis) to correlate synthesis parameters with functional outcomes (e.g., coating durability) .
Q. What strategies identify literature gaps in this compound’s reactivity with biomolecules?
- Methodology:
- Conduct systematic reviews using PubMed, TOXCENTER, and CAS SciFinder with keywords: “this compound,” “bioconjugation,” “silane-protein interactions” .
- Prioritize studies with in vitro models (e.g., serum stability assays) over computational predictions .
Q. How can researchers design studies to resolve ambiguities in the compound’s toxicity profile?
- Methodology:
- Use OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) with murine models .
- Compare results with structurally analogous chlorosilanes (e.g., octadecyltrichlorosilane) to infer toxicity mechanisms .
Q. Data Analysis and Contradiction Management
Q. What statistical approaches reconcile discrepancies in this compound’s thermal stability reports?
- Methodology:
Properties
Molecular Formula |
C26H53Cl3Si |
---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
trichloro(hexacosyl)silane |
InChI |
InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3 |
InChI Key |
NUVSGCVTOPHOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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